1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene
CAS No.: 1806353-47-8
Cat. No.: VC2757590
Molecular Formula: C7H3Cl2F3O
Molecular Weight: 231 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1806353-47-8 |
|---|---|
| Molecular Formula | C7H3Cl2F3O |
| Molecular Weight | 231 g/mol |
| IUPAC Name | 1,2-dichloro-5-(difluoromethoxy)-3-fluorobenzene |
| Standard InChI | InChI=1S/C7H3Cl2F3O/c8-4-1-3(13-7(11)12)2-5(10)6(4)9/h1-2,7H |
| Standard InChI Key | NHKJCGYVGMNMFM-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1F)Cl)Cl)OC(F)F |
| Canonical SMILES | C1=C(C=C(C(=C1F)Cl)Cl)OC(F)F |
Introduction
Chemical Identity and Structural Characteristics
1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene (CAS No. 1806353-47-8) is an aromatic compound with the molecular formula C₇H₃Cl₂F₃O and a molecular weight of 231 g/mol. The compound features a benzene ring substituted with two chlorine atoms at positions 1 and 2, a fluorine atom at position 3, and a difluoromethoxy group (-OCF₂H) at position 5. This particular arrangement of substituents creates a highly electron-deficient aromatic system with unique electronic and steric properties.
The structural configuration of 1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene can be represented using various chemical notations:
| Notation Type | Representation |
|---|---|
| IUPAC Name | 1,2-dichloro-5-(difluoromethoxy)-3-fluorobenzene |
| Standard InChI | InChI=1S/C7H3Cl2F3O/c8-4-1-3(13-7(11)12)2-5(10)6(4)9/h1-2,7H |
| Standard InChIKey | NHKJCGYVGMNMFM-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1F)Cl)Cl)OC(F)F |
The three-dimensional structure of this compound reveals that the benzene ring maintains its planarity while the substituents create a specific electronic distribution that influences its chemical behavior and reactivity patterns.
Physical and Chemical Properties
1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene exists as a liquid at room temperature with physical properties that reflect its molecular structure. The presence of multiple halogen substituents contributes to its high density and specific boiling point characteristics. The compound's halogenated nature also influences its solubility profile, making it more soluble in organic solvents than in aqueous systems.
The calculated physicochemical properties of 1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene provide insights into its behavior in various environments:
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 231 g/mol | Calculated |
| Topological Polar Surface Area | ~9.2 Ų | Estimated from similar compounds |
| Hydrogen Bond Donors | 1 (from -OCF₂H) | Structural analysis |
| Hydrogen Bond Acceptors | 4 (O and F atoms) | Structural analysis |
| XLogP | ~3.5-4.0 | Estimated from similar structures |
| Rotatable Bonds | 2 | Structural analysis |
Synthesis and Preparation Methods
The synthesis of 1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene typically involves difluoromethylation of the corresponding phenol derivative. Several methods have been developed for introducing the difluoromethoxy group onto aromatic rings, with varying efficiency and applicability.
Difluoromethylation Approaches
One of the most common methods for introducing the difluoromethoxy group is through the reaction of phenols with difluorocarbene reagents. Various difluorocarbene precursors have been investigated for this purpose, including chlorodifluoromethyl aryl ketones and sulfones .
The reactivity of difluorocarbene reagents is significantly influenced by the method of generation and the electronic properties of the substrates. Studies have shown that electron-withdrawing substituents on the difluorocarbene precursors can enhance the efficiency of the difluoromethylation reaction . The following table summarizes some of the reagents used for difluoromethylation reactions:
| Difluorocarbene Reagent | Reagent Type | Relative Efficiency |
|---|---|---|
| Chlorodifluoromethyl phenyl ketone | Ketone | Moderate |
| p-Chlorophenyl chlorodifluoromethyl sulfone | Sulfone | High |
| p-Nitrophenyl chlorodifluoromethyl sulfone | Sulfone | Very High |
| S-(Difluoromethyl)sulfonium salt | Sulfonium salt | High |
A typical difluoromethylation procedure involves treating the phenol precursor with a base (commonly KOH or NaOH) to generate the phenoxide, followed by reaction with the difluorocarbene source . The reaction conditions, including temperature, solvent, and reaction time, significantly influence the yield and selectivity of the process.
Alternative Synthetic Routes
Alternative routes to 1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene may involve:
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Direct fluorination of 1,2-dichloro-3-fluorobenzene followed by introduction of the difluoromethoxy group
-
Introduction of chlorine atoms onto a pre-existing fluorinated and difluoromethoxylated benzene
-
Cross-coupling reactions utilizing pre-functionalized building blocks
The choice of synthetic route depends on the availability of starting materials, the desired scale of production, and the specific requirements for purity and yield.
Spectroscopic Characterization
Spectroscopic methods provide valuable information for the identification and characterization of 1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene. The compound exhibits characteristic signals in various spectroscopic techniques that reflect its structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene typically shows:
-
Aromatic protons as distinct signals in the range of δ 7.0-7.5 ppm
-
A characteristic triplet for the -OCF₂H proton at approximately δ 6.5-6.7 ppm with a large coupling constant (J ≈ 70-75 Hz) due to coupling with the two fluorine atoms
The ¹⁹F NMR spectrum reveals:
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A doublet for the -OCF₂H fluorine atoms at approximately δ -80 to -82 ppm with coupling to the hydrogen
-
A distinct signal for the aromatic fluorine at a different chemical shift range
The ¹³C NMR spectrum shows complex splitting patterns due to C-F coupling, with the -OCF₂H carbon appearing as a triplet with a large coupling constant (J ≈ 260-265 Hz) .
Infrared Spectroscopy
The IR spectrum of 1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene features characteristic absorption bands:
-
C-H stretching vibrations for aromatic and -OCF₂H protons
-
C-F stretching vibrations in the 1000-1300 cm⁻¹ region
-
C-Cl stretching vibrations typically around 600-800 cm⁻¹
-
C-O stretching vibration for the difluoromethoxy group
Mass Spectrometry
In mass spectrometry, 1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene typically shows a molecular ion peak at m/z 231 with a characteristic isotope pattern due to the presence of two chlorine atoms. Fragmentation patterns often involve the loss of fluorine, chlorine, or the difluoromethoxy group, resulting in characteristic fragment ions.
Applications and Research Significance
1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene has potential applications in various fields due to its unique structural features and chemical properties.
Pharmaceutical Applications
The difluoromethoxy group (-OCF₂H) has gained significant attention in medicinal chemistry as a bioisostere for various functional groups, including hydroxyl, methoxy, and trifluoromethoxy groups . The difluoromethoxy moiety can serve as both a hydrogen bond donor and acceptor, enhancing the binding affinity of drug molecules to their biological targets.
Polyhalogenated benzene derivatives like 1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene can serve as valuable building blocks for the synthesis of drug candidates. The presence of multiple halogen substituents provides options for selective functionalization through various cross-coupling reactions, enabling the construction of complex molecular structures with tailored properties.
Agrochemical Research
Compounds containing the difluoromethoxy group have demonstrated utility in agrochemical research, particularly in the development of fungicides, herbicides, and insecticides . The unique properties of the difluoromethoxy group, including its lipophilicity, metabolic stability, and hydrogen bonding capabilities, contribute to the enhanced biological activity of agrochemical compounds.
Materials Science
Fluorinated aromatic compounds are increasingly used in materials science for their unique properties, including thermal stability, chemical resistance, and specific electronic characteristics. 1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene may find applications in specialty polymers, liquid crystals, or electronic materials where these properties are advantageous.
Structure-Activity Relationships
The biological activity of 1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene and related compounds is influenced by the specific arrangement of substituents on the benzene ring. Comparative studies with structurally similar compounds provide insights into the structure-activity relationships of these molecules.
The following table compares 1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene with related compounds:
The positions of the chlorine, fluorine, and difluoromethoxy substituents significantly affect the electronic distribution within the molecule, which in turn influences its chemical reactivity and interactions with biological targets. The difluoromethoxy group (-OCF₂H) contributes to the lipophilicity of the molecule while also providing hydrogen bonding capabilities through its slightly acidic hydrogen atom.
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